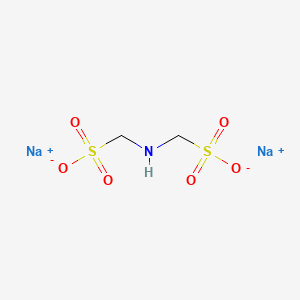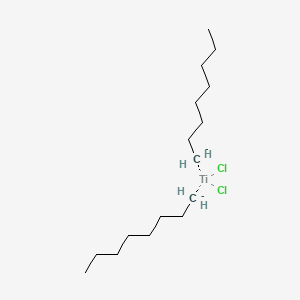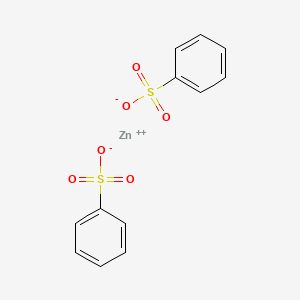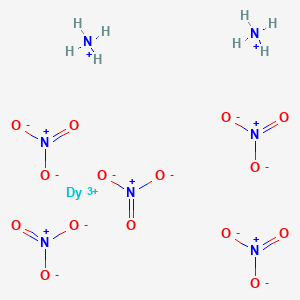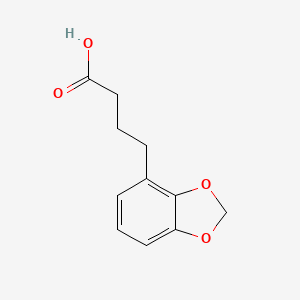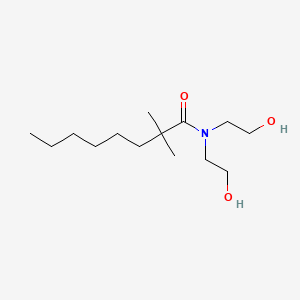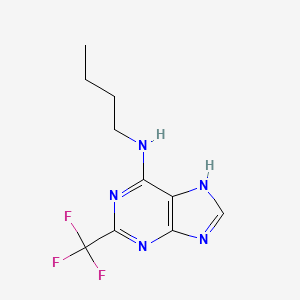
Einecs 275-413-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, compound with heptylamine (1:1) is a salt formed from the reaction between benzoic acid and heptylamine. This compound is characterized by its crystalline structure and is known for its unique properties derived from both benzoic acid and heptylamine. Benzoic acid is an aromatic carboxylic acid, while heptylamine is a straight-chain aliphatic amine. The combination of these two compounds results in a product with distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, compound with heptylamine (1:1) typically involves the neutralization reaction between benzoic acid and heptylamine. The reaction can be represented as follows:
C6H5COOH+C7H15NH2→C6H5COO−C7H15NH3+
This reaction is usually carried out in an organic solvent such as ethanol or methanol, under mild heating to ensure complete dissolution of the reactants. The resulting product is then crystallized out of the solution by cooling.
Industrial Production Methods: On an industrial scale, the production of benzoic acid, compound with heptylamine (1:1) follows a similar neutralization process but is optimized for large-scale operations. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: Benzoic acid, compound with heptylamine (1:1) can undergo oxidation reactions, particularly at the benzoic acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced, especially at the benzoic acid part, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, compound with heptylamine (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.
Medicine: Explored for its potential use in drug formulations, particularly in enhancing the solubility and stability of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of benzoic acid, compound with heptylamine (1:1) is primarily influenced by the properties of benzoic acid and heptylamine. Benzoic acid acts as an antimicrobial agent by disrupting microbial cell membranes and inhibiting enzyme activity. Heptylamine, being an amine, can interact with various biological molecules, potentially affecting their function. The combination of these two compounds results in a synergistic effect, enhancing the overall biological activity.
Comparación Con Compuestos Similares
- Benzoic acid, compound with methylamine (1:1)
- Benzoic acid, compound with ethylamine (1:1)
- Benzoic acid, compound with propylamine (1:1)
Comparison:
- Solubility: Benzoic acid, compound with heptylamine (1:1) has different solubility properties compared to its counterparts with shorter alkyl chain amines. The longer alkyl chain in heptylamine increases the hydrophobic character of the compound.
- Biological Activity: The antimicrobial activity of benzoic acid, compound with heptylamine (1:1) may be enhanced due to the longer alkyl chain, which can interact more effectively with microbial cell membranes.
- Industrial Applications: The unique properties of benzoic acid, compound with heptylamine (1:1) make it suitable for specific industrial applications where longer alkyl chains are preferred.
This detailed article provides a comprehensive overview of benzoic acid, compound with heptylamine (1:1), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
71412-06-1 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
benzoic acid;heptan-1-amine |
InChI |
InChI=1S/C7H17N.C7H6O2/c1-2-3-4-5-6-7-8;8-7(9)6-4-2-1-3-5-6/h2-8H2,1H3;1-5H,(H,8,9) |
Clave InChI |
LJLPEKMOPLECRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)

